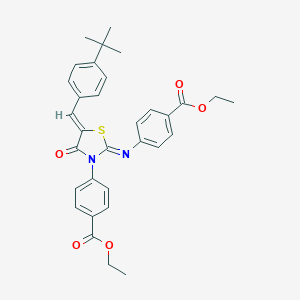![molecular formula C22H16Cl2N2OS2 B308325 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one is a compound with a complex chemical structure. It has been synthesized by chemists for scientific research purposes. This compound has shown potential for use in various fields of scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes and signaling pathways in the body. This inhibition may lead to the anti-inflammatory, anti-tumor, and anti-microbial effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one may have several biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to have anti-microbial properties. Additionally, studies have shown that this compound may have potential in the treatment of diabetes and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure. This compound has shown potential for use in various fields of scientific research. However, one limitation of using this compound is the complexity of its synthesis. It requires several steps and specialized equipment to synthesize.
Direcciones Futuras
There are several future directions for the study of 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one. One direction is to further study its anti-inflammatory, anti-tumor, and anti-microbial properties. Another direction is to explore its potential use in the treatment of diabetes and other metabolic disorders. Additionally, further research could be conducted on the mechanism of action of this compound to better understand its effects in the body.
Métodos De Síntesis
The synthesis of 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one involves several steps. The first step involves the reaction of 3-chloro-4-methylphenyl isocyanate and 3-thiophenecarboxaldehyde in the presence of a base. This reaction produces the intermediate product, 2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one. The second step involves the reaction of the intermediate product with 3-chloro-4-methylphenyl isocyanate in the presence of a base. This reaction produces the final product, 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one has shown potential for use in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of diabetes and other metabolic disorders.
Propiedades
Nombre del producto |
3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C22H16Cl2N2OS2 |
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
(5Z)-3-(3-chloro-4-methylphenyl)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16Cl2N2OS2/c1-13-3-5-16(10-18(13)23)25-22-26(17-6-4-14(2)19(24)11-17)21(27)20(29-22)9-15-7-8-28-12-15/h3-12H,1-2H3/b20-9-,25-22? |
Clave InChI |
VNTLREZGJMEABG-CCSJHGLOSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C/C3=CSC=C3)/S2)C4=CC(=C(C=C4)C)Cl)Cl |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CSC=C3)S2)C4=CC(=C(C=C4)C)Cl)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CSC=C3)S2)C4=CC(=C(C=C4)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B308246.png)
methyl]quinolin-8-ol](/img/structure/B308248.png)
![ethyl 4-[[(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(4-ethoxycarbonylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B308249.png)
![ethyl 4-(5-(5,7-dibromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308250.png)
![N,N-diethyl-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}aniline](/img/structure/B308251.png)
![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxy-6-nitrophenyl acetate](/img/structure/B308252.png)

![ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]imino}-5-{5-nitro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308255.png)

![6-{4-Nitrophenyl}-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308259.png)
![ethyl 4-(5-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308260.png)
![(5Z)-2-(3-chloro-4-methylanilino)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B308262.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(3-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308263.png)
![2-[2-(2-Chlorobenzyloxy)styryl]-8-quinolinol](/img/structure/B308264.png)